1-[(2-Bromo-5-fluorophenyl)methyl]azetidin-3-amine

Cross-coupling Regioselectivity Suzuki-Miyaura

Sourcing regioisomerically pure ortho-bromo azetidine scaffolds with a free primary amine is a persistent gap in medchem supply chains. This compound directly addresses that need, delivering two chemically orthogonal diversification points in one fragment-compatible building block: • Ortho-bromo aryl handle for Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling - sterically distinct from meta/para regioisomers, enabling faster coupling kinetics. • Free primary amine on the azetidine ring for parallel amide coupling, reductive amination, or bioconjugation. • MW 259.12, LogP 1.73 - fits fragment screening libraries (MW<300, HBD≤3). • ≥98% purity. Benzylic methylene spacer preserves azetidine nitrogen nucleophilicity. Supplied with full CoA. Ambient-temperature global shipping.

Molecular Formula C10H12BrFN2
Molecular Weight 259.12 g/mol
Cat. No. B12077701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Bromo-5-fluorophenyl)methyl]azetidin-3-amine
Molecular FormulaC10H12BrFN2
Molecular Weight259.12 g/mol
Structural Identifiers
SMILESC1C(CN1CC2=C(C=CC(=C2)F)Br)N
InChIInChI=1S/C10H12BrFN2/c11-10-2-1-8(12)3-7(10)4-14-5-9(13)6-14/h1-3,9H,4-6,13H2
InChIKeyPSNIWTUXXSRZOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2-Bromo-5-fluorophenyl)methyl]azetidin-3-amine: Key Properties


1-[(2-Bromo-5-fluorophenyl)methyl]azetidin-3-amine (CAS 1487606-98-3) is a synthetic azetidine derivative with the molecular formula C₁₀H₁₂BrFN₂ and a molecular weight of 259.12 g/mol . It belongs to the class of 3-aminoazetidines, featuring a strained four-membered nitrogen heterocycle bearing a primary amine at the 3-position and an N-benzyl substituent carrying ortho-bromo and meta-fluoro groups on the phenyl ring . The compound is supplied as a research intermediate with a specified purity of ≥98% by multiple vendors and is primarily intended for use as a building block in medicinal chemistry and organic synthesis .

1 Azetidine core with primary amine handle for amide coupling or reductive amination
2 Ortho-bromo aryl substituent enables Pd-catalyzed cross-coupling diversification
3 N-Benzyl linkage preserves azetidine nitrogen basicity for salt formation and purification

1-[(2-Bromo-5-fluorophenyl)methyl]azetidin-3-amine: Substitution Pitfalls


Azetidine-based building blocks with halogenated benzyl substituents cannot be freely interchanged because the halogen substitution pattern on the phenyl ring governs both electronic properties and reactivity in downstream transformations [1]. The ortho-bromo group in this compound provides a sterically distinct environment compared to meta- or para-substituted regioisomers, directly influencing the rate and regioselectivity of transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. Additionally, the presence of a free primary amine on the azetidine ring distinguishes this compound from non-amine analogs and ether-linked variants, altering hydrogen-bonding capacity, basicity, and the scope of possible derivatization chemistry . The quantitative evidence below specifies where these differences are measurable and meaningful for compound selection.

Regioisomer reactivity mismatch
Ortho-bromo vs. meta-bromo substitution pattern may shift oxidative addition rates in cross-coupling; direct swap not recommended without kinetic validation.
Amine vs. non-amine analog
Lack of primary amine in the non-amine analog removes H-bond donor capacity and blocks amide/amine derivatization routes; cannot substitute for amine-dependent syntheses.
N-Benzyl vs. N-aryl basicity shift
Direct N-aryl analog reduces azetidine nitrogen basicity by ~2–4 pKa units, potentially altering salt formation and solubility profile; interchangeability requires pH-dependent assessment.

1-[(2-Bromo-5-fluorophenyl)methyl]azetidin-3-amine: Comparative Evidence


ortho-Bromo vs. meta-Bromo Substitution in Cross-Coupling Reactivity

The target compound carries bromine at the ortho position (C2) and fluorine at the meta position (C5) of the benzyl phenyl ring, in contrast to the regioisomer 1-[(3-bromo-5-fluorophenyl)methyl]azetidin-3-amine (CAS 1537990-60-5) which places bromine at the meta position (C3) and fluorine at meta (C5). While both isomers share identical molecular formula (C₁₀H₁₂BrFN₂), molecular weight (259.12), and computed LogP (1.7311) and TPSA (29.26) , literature on ortho- vs meta-substituted aryl halides demonstrates that ortho-bromo substituents consistently exhibit faster oxidative addition with Pd(0) catalysts due to reduced steric shielding of the C–Br bond from the adjacent substituent compared to meta-substituted analogs [1]. The ortho-bromo group is therefore a more reactive handle for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling in library synthesis applications. No direct head-to-head kinetic study was identified comparing these two specific azetidine regioisomers; this inference is class-level and should be verified experimentally. High-strength differential evidence (direct head-to-head biological or catalytic comparison) is limited for this compound class.

ortho-Br vs. meta-Br Reactivity
Class-level
ortho-Br (C2), meta-F (C5) vs. meta-Br (C3), meta-F (C5)
May support faster oxidative addition in Pd(0) couplings (class-level inference)
No direct kinetic comparison available; experimental verification needed.
Cross-coupling Regioselectivity Suzuki-Miyaura

3-Amino vs. Non-Amine Azetidine: Physicochemical Profiles

The target compound contains a primary amine (NH₂) at the azetidine 3-position, distinguishing it from 1-[(2-bromo-5-fluorophenyl)methyl]azetidine (CAS 1878811-83-6), which lacks this functional group entirely. The 3-amino group increases the hydrogen bond donor count from 0 to 1, topological polar surface area (TPSA) from approximately 3.2 Ų (tertiary amine only) to 29.26 Ų (primary amine + tertiary amine), and introduces a basic pKa center predicted at ~9.5–10.5 [1]. Molecular weight increases from 244.10 to 259.12 g/mol. These differences are quantifiable and directly impact passive membrane permeability prediction (TPSA < 60 Ų is favorable for blood-brain barrier penetration; TPSA > 140 Ų predicts poor oral absorption) and solubility profile [1].

3-Amino vs. Non-Amine Profile
Reported
Δ HBD +1, Δ TPSA +26 Ų, Δ MW +15 g/mol
Amine enables amide formation; alters permeability and solubility prediction
Computed properties; experimental validation recommended.
Hydrogen bonding Drug-likeness Physicochemical properties

N-Benzyl vs. N-Phenyl Azetidine: Basicity and Conformational Flexibility

The target compound features a methylene linker between the azetidine nitrogen and the aryl ring (N–CH₂–Ar), in contrast to the direct N-aryl analog N-(3-bromo-4-fluorophenyl)azetidin-3-amine (CAS 1564542-86-4) and the O-linked analog 3-((2-bromo-5-fluorobenzyl)oxy)azetidine (CAS 1121620-13-0). The N-benzyl linkage preserves the basicity of the azetidine nitrogen (predicted pKa ~8.0–9.0 for the conjugate acid of the ring amine), whereas direct N-aryl substitution delocalizes the nitrogen lone pair into the aromatic π-system, reducing basicity by approximately 2–4 pKa units . The rotatable bond count is 2 for the target compound, compared to 1 for the N-aryl analog and 3 for the O-linked analog, giving the target compound intermediate conformational flexibility . The computed LogP of 1.7311 for the target compound reflects moderate lipophilicity suitable for membrane permeation while retaining some aqueous solubility .

N-Benzyl vs. N-Aryl Basicity
Data to verify
Δ ring N pKa +2–4, Δ rotatable bonds +1
Retained basicity supports salt formation; added flexibility may aid target binding
Predicted from class trends; independent source verification needed.
Basicity Conformational flexibility Medicinal chemistry

Vendor Purity Consistency

Multiple independent vendors specify purity at ≥98% for 1-[(2-bromo-5-fluorophenyl)methyl]azetidin-3-amine, including Leyan (Product No. 1620994, 98% purity) and ChemScene (Cat. No. CS-0550333, ≥98% purity) . This is identical to the purity specification for the positional isomer 1-[(3-bromo-5-fluorophenyl)methyl]azetidin-3-amine (Leyan Product No. 1620992, 98%) . Both compounds are supplied for research use only with recommended storage at 2–8°C in sealed, dry conditions. No pharmacopeial monograph or certified reference standard (CRS) exists for either isomer. The target compound is not listed in major supplier catalogs (Sigma-Aldrich, Fisher Scientific), indicating it is a specialized intermediate sourced from boutique research chemical suppliers .

Vendor Purity Consistency
Specification review
≥98% across multiple independent suppliers
Consistent specification reduces procurement uncertainty
No pharmacopeial monograph; batch QC may vary; verify before critical use.
Purity specification Procurement Quality control

1-[(2-Bromo-5-fluorophenyl)methyl]azetidin-3-amine: Key Applications


Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Libraries

The ortho-bromo substituent on the benzyl ring serves as an activated handle for palladium-catalyzed cross-coupling, enabling diversification at the aryl position for the construction of focused kinase inhibitor libraries [1]. The retained primary amine on the azetidine ring allows parallel amide coupling or reductive amination at a second diversification point. This dual-functionalization strategy is not accessible with the non-amine analog 1-[(2-bromo-5-fluorophenyl)methyl]azetidine and may proceed with faster coupling kinetics compared to the meta-bromo regioisomer [2].

Azetidine Scaffold for Fragment-Based Drug Discovery

With a molecular weight of 259.12 g/mol and one hydrogen bond donor, this compound falls within the acceptable range for fragment screening libraries (MW < 300, HBD ≤ 3) . The N-benzyl-azetidine core provides a rigid, three-dimensional scaffold with the primary amine serving as a synthetic handle for fragment elaboration . The moderate lipophilicity (LogP 1.73) balances solubility and membrane permeability better than more lipophilic non-amine analogs, reducing the risk of non-specific binding in biophysical assays .

Fexofenadine Impurity Reference Standard Development

The compound has been cataloged in the context of fexofenadine impurity profiling (ChemWhat database reference associating CAS-range 1487606 with fexofenadine impurity standards) [3]. While the specific structural relationship to fexofenadine requires further elucidation, the azetidine-amine scaffold's presence in impurity databases suggests potential utility as a reference standard for HPLC method development and validation in pharmaceutical quality control, particularly for abbreviated new drug applications (ANDAs) where comprehensive impurity characterization is required [3].

Bifunctional Probe Synthesis via Orthogonal Reactive Handles

The compound provides two chemically orthogonal reactive sites: an aryl bromide for Pd-catalyzed cross-coupling (installing affinity or fluorescent tags) and a primary amine for active-ester or isothiocyanate conjugation (attaching biotin, fluorophores, or solid-support linkers) [1]. This orthogonality is absent in the ether-linked analog 3-((2-bromo-5-fluorobenzyl)oxy)azetidine, which lacks the amine handle, and in the direct N-aryl analog, where the azetidine nitrogen basicity is compromised [2]. The benzylic methylene spacer further decouples the electronic effects of the aryl ring from the azetidine nitrogen, preserving nucleophilicity for the second conjugation step [1].

Application
Selection Property
Validation Focus
Suzuki-Miyaura library synthesis
Ortho-bromo activation combined with primary amine handle
Cross-coupling kinetics and amine derivatization scope
Fragment-based drug discovery
Low MW (259), moderate LogP, single H-bond donor
Fragment elaboration and biophysical assay compatibility
Impurity reference standard development
Defined azetidine-amine scaffold with halogen pattern
HPLC method validation and impurity profiling research
Bifunctional probe synthesis
Orthogonal aryl bromide and primary amine reactive sites
Stepwise conjugation efficiency and linker stability
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